molecular formula C11H20Cl2N2O2 B561069 2,2-Diethoxy-2-pyridin-2-ylethanamine;dihydrochloride CAS No. 107445-23-8

2,2-Diethoxy-2-pyridin-2-ylethanamine;dihydrochloride

Cat. No.: B561069
CAS No.: 107445-23-8
M. Wt: 283.193
InChI Key: OHJKXFFQJNEZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethoxy-2-pyridin-2-ylethanamine;dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O2 and a molecular weight of 283.193. This compound is known for its unique structure, which includes a pyridine ring and diethoxy groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2,2-Diethoxy-2-pyridin-2-ylethanamine;dihydrochloride typically involves the reaction of pyridine derivatives with ethoxy groups under controlled conditions. One common method includes the use of copper catalysis for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . Industrial production methods often involve large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Diethoxy-2-pyridin-2-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using copper catalysis, leading to the formation of pyridin-2-yl-methanones.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using various reagents.

Common reagents used in these reactions include copper catalysts, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Diethoxy-2-pyridin-2-ylethanamine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-2-pyridin-2-ylethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar compounds to 2,2-Diethoxy-2-pyridin-2-ylethanamine;dihydrochloride include:

    2-Pyridyldithioethylamine hydrochloride: Known for its use in similar synthetic applications.

    Pyridin-2-yl-methanones: These compounds share structural similarities and are used in related chemical reactions.

The uniqueness of this compound lies in its specific diethoxy and pyridine functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2,2-diethoxy-2-pyridin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-7-5-6-8-13-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJKXFFQJNEZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)(C1=CC=CC=N1)OCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698146
Record name 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107445-23-8
Record name 2,2-Diethoxy-2-(pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.